molecular formula C14H24O4-2 B1240563 Tetradecanedioate

Tetradecanedioate

Cat. No. B1240563
M. Wt: 256.34 g/mol
InChI Key: HQHCYKULIHKCEB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Tetradecanedioate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of tetradecanedioic acid;  major species at pH 7.3. It has a role as a human metabolite. It is a dicarboxylic acid dianion and a saturated dicarboxylic acid dianion(2-). It is a conjugate base of a tetradecanedioic acid.

Scientific Research Applications

  • Cancer Therapy : Tetradecanedioate derivatives have shown potential in cancer therapy. Tetraiodothyroacetic acid (Tetrac), a thyroid hormone analog, has been conjugated to poly(lactic-co-glycolic acid) nanoparticles for the treatment of drug-resistant breast cancer. These nanoparticles inhibited angiogenesis and enhanced inhibition of tumor-cell proliferation (Bharali, Davis, Mousa, & Yalçın, 2013).

  • Environmental Research : In environmental science, Tetradecanedioate has been used in studies to investigate its potential as an adsorbent of pesticides. Modified hydrotalcites with Tetradecanedioate anions showed effectiveness in adsorbing Bentazon and Metazachlor from contaminated water, suggesting its use in environmental remediation (Pérez et al., 2017).

  • Biochemical Studies : Tetradecanedioate has been evaluated as a biomarker for the study of ischemic stroke. Research indicates that serum levels of long-chain dicarboxylic acids, including Tetradecanedioate, are associated with the risk of ischemic stroke, highlighting its potential use in medical diagnostics (Sun et al., 2019).

  • Biomedical Applications : In the biomedical field, Tetradecanedioate-related compounds have been used in the development of "smart" biomaterials for tissue engineering and regenerative medicine. These biomaterials are designed to actively participate in the formation of functional tissue, indicating the broad scope of Tetradecanedioate in advanced medical applications (Furth, Atala, & Van Dyke, 2007).

properties

Product Name

Tetradecanedioate

Molecular Formula

C14H24O4-2

Molecular Weight

256.34 g/mol

IUPAC Name

tetradecanedioate

InChI

InChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2,(H,15,16)(H,17,18)/p-2

InChI Key

HQHCYKULIHKCEB-UHFFFAOYSA-L

SMILES

C(CCCCCCC(=O)[O-])CCCCCC(=O)[O-]

Canonical SMILES

C(CCCCCCC(=O)[O-])CCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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